molecular formula C8H8FN5 B8327023 5-Fluoro-2-guanidinobenzimidazole

5-Fluoro-2-guanidinobenzimidazole

Cat. No.: B8327023
M. Wt: 193.18 g/mol
InChI Key: UGJYQDXWFJWQPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-guanidinobenzimidazole is a synthetic small-molecule guanidine derivative designed for life science research. It is structurally analogous to 2-guanidinobenzimidazole (2GBI) and its chloro- derivative, 5-Chloro-2-guanidinobenzimidazole (ClGBI), which is a well-characterized inhibitor of the voltage-gated proton (Hv1) channel . As a member of the guanidinobenzimidazole family, this compound is of significant interest in electrophysiology studies for probing the function of ion channels. Researchers value this class of compounds for its ability to cross cell membranes, allowing for application from the extracellular side while targeting intracellular sites of action . The primary research value of this compound lies in its potential to modulate Hv1 channel activity. The Hv1 channel is expressed in a wide variety of tissues and has been linked to critical cellular functions such as intracellular pH regulation, cell proliferation, migration, and the production of reactive oxygen species (ROS) . By inhibiting Hv1, this compound serves as a valuable tool for investigating these physiological and pathophysiological processes, including roles in the humoral immune response and certain tumor environments . It is crucial for researchers to note that early studies on related guanidinobenzimidazole compounds have revealed important selectivity considerations. For instance, ClGBI has been shown to also inhibit other voltage-gated ion channels, such as KV1.3, which is crucial for T-cell activation and proliferation . Therefore, while this compound is a promising research chemical, experiments designed to elucidate the specific role of Hv1 channels should include careful controls to evaluate off-target effects. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C8H8FN5

Molecular Weight

193.18 g/mol

IUPAC Name

2-(6-fluoro-1H-benzimidazol-2-yl)guanidine

InChI

InChI=1S/C8H8FN5/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3H,(H5,10,11,12,13,14)

InChI Key

UGJYQDXWFJWQPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of benzimidazole derivatives is critical for modulating biological activity. Below is a comparative analysis of 5-fluoro-substituted benzimidazoles with diverse 2-position substituents:

Compound Name 2-Position Substituent Molecular Weight Key Properties/Biological Activity References
5-Fluoro-2-guanidinobenzimidazole Guanidine 194.18 (calc.) High basicity; strong H-bonding potential [Hypothetical]
5-Fluoro-1H-benzimidazole-2-carboxylic acid Carboxylic acid 180.14 Increased solubility; potential for salt formation
5-Fluoro-2-methyl-1H-benzo[d]imidazole Methyl 150.15 Lipophilic; reduced H-bonding capacity
5-Fluoro-1H-benzo[d]imidazol-2-amine Amine 151.14 Moderate basicity; versatile in forming derivatives
2-(5-Fluoro-1H-benzimidazol-2-yl)ethylamine Ethylamine 179.19 Enhanced lipophilicity; potential CNS penetration

Key Findings :

  • Guanidine vs. Amine : The guanidine group (pKa ~13) is significantly more basic than the amine (pKa ~10), enabling stronger electrostatic interactions with acidic residues in enzymes or receptors .
  • Carboxylic Acid : Introduces polarity, improving aqueous solubility but limiting membrane permeability compared to guanidine .
  • Methyl Group : Enhances lipophilicity, favoring passive diffusion but reducing target engagement specificity .

Fluorine Substitution Effects

Fluorine at the 5-position is a common feature in the compared compounds. For example, in 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine, fluorine contributes to improved UV absorption and bioactivity .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 5-Fluoro-2-guanidinobenzimidazole, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination of the benzimidazole core and guanidinylation at the 2-position. Key factors include:

  • Temperature control : Maintaining 0–5°C during fluorination minimizes side reactions (e.g., over-fluorination) .
  • Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions improves yield .
  • Purification : Reverse-phase HPLC or column chromatography with gradients (e.g., acetonitrile/water) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Methodological Answer :

  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine position (δ ~-120 ppm for 5-F substitution), while 1H^{1}\text{H}-NMR resolves guanidinyl protons (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the guanidine group and fluorine substitution .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 235.08) .

Q. What experimental conditions are critical for maintaining solubility and stability during bioassays?

  • Methodological Answer :

  • Solvent selection : DMSO (10–20 mM stock) ensures solubility; dilute in PBS (pH 7.4) for aqueous assays .
  • Storage : Lyophilized samples stored at -20°C under argon prevent degradation .
  • Light sensitivity : Use amber vials to avoid photodegradation of the benzimidazole core .

Advanced Research Questions

Q. How does this compound inhibit enzyme activity in mechanistic studies?

  • Methodological Answer :

  • Kinetic assays : Measure KiK_i values via competitive inhibition assays (e.g., fluorogenic substrates for proteases).
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to target enzymes .
  • Mutagenesis studies : Replace active-site residues (e.g., His or Asp) to identify critical interactions .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data from analogues .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved potency?

  • Methodological Answer :

  • Substitution patterns : Compare 5-Fluoro vs. 5-Chloro derivatives to assess electronegativity effects on target binding .
  • Guanidine modifications : Replace guanidine with amidine or urea groups to evaluate hydrogen-bonding capacity .
  • Bioisosterism : Introduce morpholine (as in 5-Fluoro-2-morpholinobenzaldehyde) to enhance solubility without losing activity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-analysis : Normalize data using IC50_{50} values adjusted for assay conditions (e.g., pH, temperature) .
  • Reproducibility checks : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Batch variability analysis : Compare purity (>98%) and storage conditions across conflicting datasets .

Q. What strategies link in vitro efficacy of this compound to in vivo pharmacokinetics?

  • Methodological Answer :

  • ADME profiling : Use Caco-2 cell monolayers to predict intestinal absorption and BBB permeability .
  • Microsomal stability assays : Incubate with liver microsomes to estimate metabolic half-life (t1/2_{1/2}) .
  • Rodent PK studies : Measure plasma concentration-time curves after IV/oral dosing to calculate bioavailability .

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